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Abstract
This guide provides a comprehensive functional comparison of the MET proto-oncogene,

receptor tyrosine kinase (RTK), across various species. The MET protein, a key regulator of

cell growth, motility, and morphogenesis, is a critical target in cancer therapy and regenerative

medicine. This document summarizes key quantitative data, details experimental

methodologies, and visualizes the core signaling pathway to facilitate a deeper understanding

of the conserved and divergent functions of MET orthologs.

Note on "T145": The term "T145" is not a standardized nomenclature for a specific protein.

Based on the molecular weight of the MET beta subunit (145 kDa) and its relevance in cellular

signaling, this guide focuses on the MET proto-oncogene as the likely subject of interest.

Introduction to MET
The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand,

hepatocyte growth factor (HGF), activates a cascade of intracellular signaling pathways.[1]

These pathways, including the RAS-MAPK and PI3K-AKT cascades, are crucial for processes

such as cell proliferation, migration, and survival.[2] Dysregulation of MET signaling is

implicated in the development and progression of numerous cancers.[3]
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The MET gene is highly conserved across a wide range of species, highlighting its fundamental

biological importance. This section provides a comparative overview of MET orthologs in key

model organisms.

Ortholog Overview
Species Gene Name Protein Name NCBI Gene ID UniProt ID

Homo sapiens

(Human)
MET

MET proto-

oncogene,

receptor tyrosine

kinase

4233 P08581

Mus musculus

(Mouse)
Met

Met proto-

oncogene,

receptor tyrosine

kinase

17295 P16056

Rattus

norvegicus (Rat)
Met

Met proto-

oncogene,

receptor tyrosine

kinase

24555 P35597

Danio rerio

(Zebrafish)
met

met proto-

oncogene,

receptor tyrosine

kinase

30590 Q803E1

Drosophila

melanogaster

(Fruit fly)

Met
Methoprene-

tolerant
35891 Q9V478

Functional Comparison: Quantitative Data
Direct quantitative comparisons of the functional parameters of MET orthologs across multiple

species are not extensively available in single comprehensive studies. The following tables

compile available data from various sources to provide a comparative snapshot.

Table 2.1: Ligand Binding Affinity (Kd)
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Ortholog Ligand Binding Affinity (Kd) Reference

Human MET Human HGF ~30 pM [1]

Human MET Murine HGF High Affinity [4]

Murine Met Murine HGF
Not specified, but

functional
[5]

Murine Met Human HGF High Affinity [4]

Note: While direct Kd values for all orthologs are not consistently reported, functional assays

demonstrate cross-reactivity between human and murine HGF and MET, indicating conserved

high-affinity binding.

Table 2.2: Kinase Activity

A direct comparative table of kinetic parameters (e.g., Km, Vmax) for MET orthologs is not

readily available in the literature. However, functional studies confirm that the tyrosine kinase

activity is a conserved feature across orthologs and is essential for their biological function.[2]

[6]

Table 2.3: Cellular Migration

Quantitative data on the comparative migratory speed induced by different MET orthologs is

not available in a standardized format. However, the role of MET in promoting cell migration is

a well-conserved function.

Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the function

of MET orthologs.

MET Kinase Activity Assay
This protocol describes a method to measure the kinase activity of MET, adaptable for different

orthologs.
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Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a

substrate by the MET kinase domain. The remaining ATP is converted to a luminescent signal,

where a lower signal indicates higher kinase activity.

Materials:

Purified recombinant MET kinase domain

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ATP solution

Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

ADP-Glo™ Kinase Assay Kit (Promega) or similar

384-well plates

Luminometer

Procedure:

Prepare Reagents: Dilute the MET kinase, substrate, and ATP to the desired concentrations

in kinase buffer.

Reaction Setup: In a 384-well plate, add the following to each well:

1 µL of test compound or vehicle (DMSO).

2 µL of diluted MET kinase.

2 µL of a mixture of ATP and substrate.

Incubation: Incubate the plate at room temperature for 60 minutes.

ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase

reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
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Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert

ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room

temperature.

Measurement: Read the luminescence using a plate reader. The signal is inversely

proportional to the kinase activity.

Cell Migration (Wound Healing) Assay
This protocol outlines a method to assess the effect of MET activation on cell migration.

Principle: A "scratch" is created in a confluent monolayer of cells. The rate at which the cells

migrate to close the scratch is monitored over time and serves as a measure of cell migration.

Materials:

Adherent cells expressing the MET ortholog of interest

6-well cell culture plates

Sterile 200 µL pipette tips

Cell culture medium

Phosphate-buffered saline (PBS)

Microscope with a camera

Procedure:

Cell Seeding: Seed cells in 6-well plates and grow until they form a confluent monolayer.

Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch across the

center of the cell monolayer.

Washing: Gently wash the wells twice with PBS to remove detached cells.

Treatment: Add fresh cell culture medium, with or without HGF or other test compounds.
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Image Acquisition: Immediately acquire images of the scratch at multiple defined locations

(time 0).

Incubation: Incubate the plate at 37°C and 5% CO2.

Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every

6-12 hours) until the scratch is closed.

Analysis: Measure the area of the scratch at each time point using image analysis software

(e.g., ImageJ). Calculate the rate of wound closure.

Cell Proliferation (Crystal Violet) Assay
This protocol describes a method to quantify cell proliferation in response to MET signaling.

Principle: Crystal violet is a dye that stains the DNA and proteins of adherent cells. The amount

of dye retained is proportional to the number of cells, providing a measure of cell proliferation.

Materials:

Adherent cells expressing the MET ortholog of interest

96-well cell culture plates

Cell culture medium

Crystal violet solution (0.5% crystal violet in 20% methanol)

Methanol

Solubilization solution (e.g., 10% acetic acid)

Plate reader (absorbance at 570-590 nm)

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a low density.
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Treatment: After allowing the cells to adhere, treat them with HGF or other compounds and

incubate for the desired period (e.g., 24-72 hours).

Fixation: Remove the medium and fix the cells by adding 100 µL of methanol to each well for

10 minutes.

Staining: Remove the methanol and add 50 µL of crystal violet solution to each well.

Incubate for 10-20 minutes at room temperature.

Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.

Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for

15 minutes to dissolve the stain.

Measurement: Read the absorbance at 570-590 nm using a plate reader.

Signaling Pathway and Experimental Workflow
Visualization
The following diagrams illustrate the MET signaling pathway and a typical experimental

workflow for its functional analysis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space Plasma Membrane

Intracellular Space

RAS-MAPK Pathway

PI3K-AKT Pathway

STAT Pathway

Cellular Responses

HGF
(Ligand) MET Receptor

Binding &
Dimerization

GRB2
Phosphorylation

PI3K

STAT3

SOS RAS RAF MEK ERK

Proliferation

Migration

PIP2 PIP3
 PI3K

AKT
Survival

Click to download full resolution via product page

Figure 1. Simplified MET Signaling Pathway. Binding of HGF to the MET receptor leads to its

dimerization and autophosphorylation, activating downstream pathways like RAS-MAPK, PI3K-

AKT, and STAT, which in turn regulate key cellular processes.
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Figure 2. General Experimental Workflow. This diagram outlines the key steps for the functional

comparison of MET orthologs, from initial cell culture preparation to the final comparative data

analysis.

Conclusion
The MET proto-oncogene and its signaling pathway are highly conserved across diverse

species, underscoring their critical roles in development and cellular homeostasis. While

quantitative data for direct, multi-species comparisons of functional parameters remain

somewhat sparse in the literature, the available evidence points to a strong conservation of

ligand-binding, kinase activity, and the promotion of cell migration and proliferation. The

detailed protocols and pathway diagrams provided in this guide serve as a valuable resource

for researchers investigating the nuanced functions of MET orthologs in both health and

disease. Further studies providing direct quantitative comparisons of MET orthologs will be

invaluable for a more complete understanding of their evolutionary and functional divergence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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